![molecular formula C16H22N2O B3815836 N-ethyl-N-[(2E)-3-phenyl-2-propen-1-yl]-3-pyrrolidinecarboxamide hydrochloride](/img/structure/B3815836.png)
N-ethyl-N-[(2E)-3-phenyl-2-propen-1-yl]-3-pyrrolidinecarboxamide hydrochloride
Übersicht
Beschreibung
N-ethyl-N-[(2E)-3-phenyl-2-propen-1-yl]-3-pyrrolidinecarboxamide hydrochloride, also known as SNC80, is a selective agonist of the delta opioid receptor. It was first synthesized in the 1990s by researchers at the University of Michigan. Since then, SNC80 has been extensively studied for its potential as a therapeutic agent in the treatment of pain and addiction.
Wirkmechanismus
N-ethyl-N-[(2E)-3-phenyl-2-propen-1-yl]-3-pyrrolidinecarboxamide hydrochloride acts as a selective agonist of the delta opioid receptor, which is primarily located in the peripheral and central nervous systems. Activation of this receptor by N-ethyl-N-[(2E)-3-phenyl-2-propen-1-yl]-3-pyrrolidinecarboxamide hydrochloride leads to the inhibition of pain signaling and the release of dopamine, which is thought to contribute to its anti-addictive effects.
Biochemical and Physiological Effects:
In addition to its analgesic and anti-addictive effects, N-ethyl-N-[(2E)-3-phenyl-2-propen-1-yl]-3-pyrrolidinecarboxamide hydrochloride has also been shown to have other biochemical and physiological effects. It has been found to increase insulin sensitivity and glucose uptake in skeletal muscle, and to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-ethyl-N-[(2E)-3-phenyl-2-propen-1-yl]-3-pyrrolidinecarboxamide hydrochloride in lab experiments is its high selectivity for the delta opioid receptor, which allows for more specific targeting of this receptor compared to other opioid agonists. However, one limitation is that its effects may be influenced by factors such as route of administration and dosing regimen.
Zukünftige Richtungen
There are many potential future directions for research on N-ethyl-N-[(2E)-3-phenyl-2-propen-1-yl]-3-pyrrolidinecarboxamide hydrochloride and the delta opioid receptor. Some areas of interest include:
- Further investigation of the mechanisms underlying N-ethyl-N-[(2E)-3-phenyl-2-propen-1-yl]-3-pyrrolidinecarboxamide hydrochloride's analgesic and anti-addictive effects
- Development of more selective and potent delta opioid receptor agonists
- Exploration of the therapeutic potential of delta opioid receptor agonists in other conditions, such as metabolic disorders and neurodegenerative diseases.
Wissenschaftliche Forschungsanwendungen
N-ethyl-N-[(2E)-3-phenyl-2-propen-1-yl]-3-pyrrolidinecarboxamide hydrochloride has been widely used in scientific research to study the delta opioid receptor and its role in pain and addiction. It has been shown to have potent analgesic effects in animal models of acute and chronic pain, and to reduce drug-seeking behavior in models of addiction.
Eigenschaften
IUPAC Name |
N-ethyl-N-[(E)-3-phenylprop-2-enyl]pyrrolidine-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c1-2-18(16(19)15-10-11-17-13-15)12-6-9-14-7-4-3-5-8-14/h3-9,15,17H,2,10-13H2,1H3/b9-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWMHUQNBSZYZER-RMKNXTFCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC=CC1=CC=CC=C1)C(=O)C2CCNC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C/C=C/C1=CC=CC=C1)C(=O)C2CCNC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Ethyl-N-[(2E)-3-phenylprop-2-EN-1-YL]pyrrolidine-3-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.